2-Formamido-3-methoxybutanoic acid
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Overview
Description
2-Formamido-3-methoxybutanoic acid is an organic compound with the molecular formula C6H11NO4 It is known for its unique structure, which includes a formamido group and a methoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-methoxybutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the formylation of 3-methoxybutanoic acid, followed by the introduction of the formamido group. The reaction conditions often require the use of formic acid or formic anhydride as the formylating agent, and the process is usually carried out under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
2-Formamido-3-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Formamido-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-Formamido-3-mercapto-3-methylbutanoic acid: Similar structure with a mercapto group instead of a methoxy group.
2-Formamido-3-hydroxybutanoic acid: Contains a hydroxy group instead of a methoxy group.
2-Formamido-3-ethoxybutanoic acid: Features an ethoxy group in place of the methoxy group.
Uniqueness: 2-Formamido-3-methoxybutanoic acid is unique due to the presence of both formamido and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
7153-82-4 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-formamido-3-methoxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(11-2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
YOVXZERCEPWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC=O)OC |
Origin of Product |
United States |
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